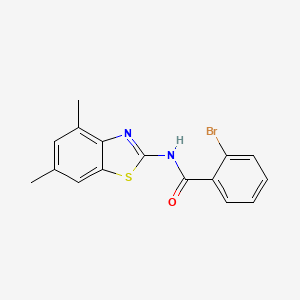

2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDPWTJWKNSXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 4,6-dimethyl-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction Reactions: The benzamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used. The reactions are usually performed in solvents like acetonitrile or dichloromethane.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed. The reactions are conducted in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution Reactions: Products include substituted benzamides with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include sulfoxides or sulfones.

Reduction Reactions: Products include amines derived from the reduction of the benzamide group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide have shown significant cytotoxic effects against various cancer cell lines. In particular:

- Cell Line Studies : Research has demonstrated that benzothiazole derivatives can inhibit the growth of lung cancer cells (A549) through mechanisms involving apoptosis and cell cycle arrest. The structure of 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide suggests it may exhibit similar properties due to its ability to interact with biological targets like tyrosine kinases .

Antioxidant Properties

Benzothiazole compounds are also recognized for their antioxidant capabilities. The free radical scavenging activity of such compounds has been evaluated using various assays (e.g., DPPH assay), indicating that they can effectively neutralize free radicals and reduce oxidative stress in biological systems .

Case Study 1: Anticancer Activity Assessment

A recent study focused on synthesizing various benzamide derivatives and evaluating their anticancer properties against A549 lung cancer cells. The results indicated that certain modifications could enhance cytotoxicity significantly. The study utilized MTT assays to quantify cell viability post-treatment with the synthesized compounds .

Case Study 2: Antioxidant Evaluation

Another research effort examined the antioxidant properties of benzothiazole derivatives through DPPH radical scavenging assays. The findings revealed that compounds with specific substituents exhibited superior antioxidant activity compared to standard antioxidants like Trolox .

Mechanism of Action

The mechanism of action of 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the disease being studied.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

- Crystallography: Lattice parameters (a = 5.2216 Å, b = 20.2593 Å, c = 11.3023 Å; volume = 1195.61 ų) indicate a more compact unit cell compared to its non-fluorinated analogue (2-BTBA) .

2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide

- Structure : Brominated benzamide fused to a pyrazole ring.

- Research Findings : DFT studies reveal strong hydrogen bonding and electrostatic stabilization, aligning with experimental crystallographic data .

*Calculated based on molecular formula.

Methyl-Substituted Benzothiazole Derivatives

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

N-Benzyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

- Structure : Triazolopyrimidine-carboxamide hybrid with benzyl and dimethyl-benzothiazole groups.

Bioactivity Comparison

- Antibacterial Activity : Carbamothioyl-benzamides (e.g., N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl} derivatives) exhibit moderate to potent activity against Gram-positive and Gram-negative bacteria, comparable to standard drugs like ciprofloxacin .

- Thermal/Optical Properties: Fluorinated derivatives (e.g., 2-BTFBA) demonstrate superior thermal stability compared to non-halogenated analogues, attributed to stronger intermolecular interactions .

Key Research Findings and Limitations

Crystallographic Tools : SHELX and ORTEP-3 are widely used for structural refinement and visualization, though their reliance on older algorithms may limit precision for complex systems .

DFT vs. Experimental Data : Brominated and chlorinated benzamides show strong agreement between theoretical and experimental interaction profiles, validating their use in drug design .

Gaps in Data : Direct biological or crystallographic data for 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide are absent in the provided evidence, necessitating further experimental studies.

Biological Activity

2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Chemical Formula : CHBrNS

- Molecular Weight : 284.18 g/mol

- IUPAC Name : 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

- PubChem CID : 71437655

Antimicrobial Activity

Research indicates that compounds related to benzothiazoles exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess antibacterial and antifungal activities. Studies report that modifications in the benzothiazole structure can enhance these activities significantly.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells.

| Study | Cell Line Tested | IC (µM) | Result |

|---|---|---|---|

| Benzothiazole derivatives | MCF-7 (breast cancer) | 15 | Significant inhibition of growth |

| Benzothiazole derivatives | HeLa (cervical cancer) | 12 | Induction of apoptosis observed |

Anti-inflammatory Properties

There is emerging evidence that benzothiazole derivatives exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

-

Antimicrobial Properties

A study published in MDPI reported the synthesis of various benzothiazole derivatives that showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhanced the efficacy of these compounds against resistant strains . -

Anticancer Activity

In a study conducted on various cancer cell lines, several benzothiazole derivatives were tested for their cytotoxic effects. The results indicated that compounds with a similar structure to 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide exhibited significant anticancer activity by promoting apoptosis in tumor cells . -

Anti-inflammatory Effects

Research highlighted the anti-inflammatory potential of benzothiazole derivatives in animal models of inflammation. The results showed a marked decrease in inflammatory markers when treated with these compounds, suggesting a possible therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling a brominated benzoyl chloride derivative with a 4,6-dimethyl-1,3-benzothiazol-2-amine precursor. A reflux setup with ethanol or methanol as the solvent, catalyzed by glacial acetic acid, is commonly employed (e.g., 5 drops of glacial acetic acid in ethanol for 4 hours under reflux) . Purification via recrystallization (e.g., using methanol) or preparative HPLC is recommended to isolate the product . Optimization should focus on molar ratios (e.g., 1:1 stoichiometry) and temperature control to minimize side reactions like hydrolysis of the benzothiazole ring.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm conjugation in the benzothiazole-benzamide system (absorption peaks ~250–300 nm) .

- NMR : Use H and C NMR to verify substituent positions (e.g., methyl groups at C4/C6 of benzothiazole, bromine at C2 of benzamide). DMSO-d6 is a suitable solvent for resolving aromatic protons .

- Elemental Analysis (CHN) : Validate purity (>95%) and molecular formula consistency .

- IR Spectroscopy : Identify amide C=O stretches (~1660–1680 cm) and benzothiazole C=N vibrations (~1600 cm) .

Advanced Research Questions

Q. How can computational modeling (e.g., COMSOL Multiphysics) predict reactivity or optimize synthesis conditions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to predict bromine’s electrophilic reactivity in cross-coupling reactions. Process simulation tools (e.g., COMSOL) enable parametric optimization of reflux conditions (temperature, solvent polarity) by analyzing heat/mass transfer dynamics . Machine learning algorithms trained on analogous benzothiazole syntheses (e.g., adamantyl-acetamide derivatives ) can recommend optimal reaction times or catalyst concentrations.

Q. What strategies resolve contradictions in spectral data, such as unexpected H NMR splitting patterns?

- Methodological Answer :

- X-Ray Crystallography : Resolve ambiguities in substituent orientation (e.g., gauche vs. anti conformations of bulky groups) by determining the crystal structure, as demonstrated for adamantyl-benzothiazole derivatives .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide ) to identify shared spectral artifacts.

- Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the benzamide moiety) by acquiring spectra at elevated temperatures .

Q. How can the benzothiazole ring be modified to enhance bioactivity while retaining core functionality?

- Methodological Answer :

- Functional Group Substitution : Replace the 4,6-dimethyl groups with electron-withdrawing groups (e.g., Cl, NO) to modulate electron density and improve binding to biological targets, as seen in anti-inflammatory benzothiazoles .

- Hybridization : Integrate pharmacophores like oxadiazole or imidazole (e.g., 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ) to enhance antimicrobial or anticancer activity.

- Structure-Activity Relationship (SAR) Studies : Use in vitro assays (e.g., MIC for antimicrobial activity) to correlate substituent effects with bioactivity .

Q. What crystallographic insights explain intermolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals key non-covalent interactions:

- Hydrogen Bonding : N–H⋯N bonds stabilize dimers (e.g., 2.8–3.0 Å distances) .

- π-π Stacking : Benzothiazole and benzamide rings exhibit face-to-face stacking (3.5–4.0 Å) in the crystal lattice .

- Sulfur Interactions : S⋯S contacts (~3.6 Å) contribute to packing efficiency, as observed in triclinic P1 space groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity at 48-hour incubation) to minimize variability .

- Solubility Control : Account for solubility differences (e.g., DMSO vs. aqueous buffers) that affect bioavailability .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the amide bond) that may skew activity results .

Methodological Recommendations

Q. What purification techniques maximize yield and purity for this hydrophobic compound?

- Methodological Answer :

- Recrystallization : Use methanol/water mixtures (80:20 v/v) to exploit temperature-dependent solubility .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (30–50% EtOAc) for effective separation of brominated byproducts .

- Preparative HPLC : Optimize with a C18 column and acetonitrile/water mobile phase (0.1% TFA additive) for high-resolution purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.